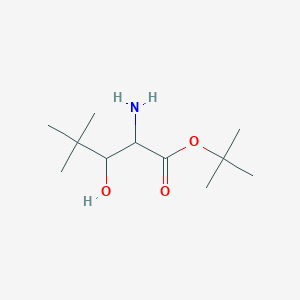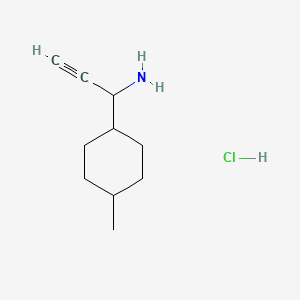
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a methyl group and a prop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride typically involves the coupling of cyclohexanone, amines, and alkynes. One common method is the copper(II) chloride-catalyzed three-component coupling reaction. This reaction is carried out under solvent-free conditions at elevated temperatures (around 110°C) with a catalyst loading of 5 mol% CuCl2 .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAO inhibitor with neuroprotective effects.
Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds. Its cyclohexyl ring and prop-2-yn-1-amine moiety may contribute to its unique reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C10H18ClN |
|---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h1,8-10H,4-7,11H2,2H3;1H |
InChI Key |
ZBHKFUDUOZCNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C#C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
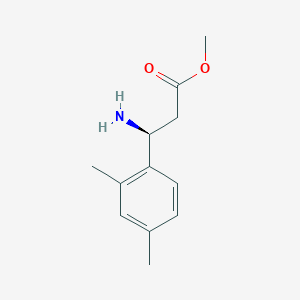
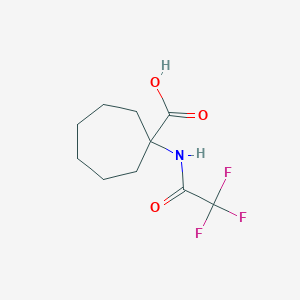
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
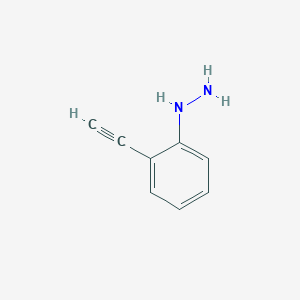
![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)

